Propyl red
Overview
Description
The term "Propyl Red" does not directly correspond to a specific chemical compound in the provided papers. However, the papers do discuss various compounds and materials that are red in color and contain propyl groups or are related to propyl derivatives. For instance, the study of red wines in relation to the sensitivity to PROP (6-n-propylthiouracil) suggests that the perception of taste and astringency in red wines is associated with individual sensitivity to PROP . Additionally, the synthesis of a red pigment from 1,2-bis(2-cyano-3-methoxyphenyl)propionitrile, which may be considered a propyl-related compound due to the presence of a propionitrile group, resulted in a novel red compound with an indenoisoquinoline structure .
Synthesis Analysis
The synthesis of red compounds is discussed in several papers. In one study, a red pigment with a 5H-indeno[1,2-c]isoquinoline structure was synthesized from 1,2-bis(2-cyano-3-methoxyphenyl)propionitrile using diethyl carbonate and sodium ethoxide, yielding a 79% yield . Another paper reports the synthesis of a deep-red phosphorescent Ir(III) complex with arylsilyl-substituted ligands, which was used in polymer light-emitting diodes .
Molecular Structure Analysis
The molecular structures of red compounds are detailed in a couple of papers. The red pigment mentioned earlier was confirmed to have a 5H-indeno[1,2-c]isoquinoline structure, which transforms into a colorless 11H-indeno-[1,2-c]isoquinoline form in an acidic medium . The deep-red phosphorescent Ir(III) complex is described as having spatially embracing arylsilyl-substituted ligands .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of red compounds include the base-catalyzed cyclization of 1,2-bis(2-cyano-3-methoxyphenyl)propionitrile in the presence of diethyl carbonate, which leads to the formation of the red pigment . Additionally, the red phosphorescent Ir(III) complex is synthesized for use in electrophosphorescence applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of red compounds synthesized in the studies include high molar extinction coefficients and solvatochromism. The methoxy supported, deep red emitting colorants show red-shifted absorption and emissions due to the improved donating ability of triphenylamine . The red phosphorescent Ir(III) complex exhibits excellent phase homogeneity and saturated red electrophosphorescence with a maximum external quantum efficiency of 2.7% . The study on red Mexican propolis reveals the isolation of compounds with a 1,3-diarylpropane and 1,3-diarylpropene carbon skeleton, indicating a possible relation to the genus Dalbergia .
Scientific Research Applications
Application 1: Nonlinear Optical Applications
- Summary of the Application : Propyl-p-hydroxybenzoate, also known as propyl paraben, is used in nonlinear optical applications due to the presence of a benzene ring in the compound . It has potential applications as detectors, frequency multipliers, optical switches, etc .
- Methods of Application or Experimental Procedures : The single crystal of propyl-p-hydroxybenzoate was synthesized using a slow evaporation solution growth technique . Information about the crystal structure like unit cell parameters and crystal system was determined by powder X-ray diffraction studies . Mechanical studies were studied using Vickers microhardness tester and thermal stability of the compound was assessed using thermogravimetric analysis . The activation energy was calculated using the Coats-Redfern method .
- Results or Outcomes : The compound showed excellent nonlinear optical properties due to the delocalization of π-electrons present in the benzene ring . The photoluminescence property is enhanced due to the presence of the carbonyl group .
Application 2: Food Preservative
- Summary of the Application : Propyl paraben is often used as a food preservative as it has no odor or taste, and does not change the texture . It’s even found naturally in a plant called Stocksia brahuica .
- Methods of Application or Experimental Procedures : Under FDA regulations, Propyl paraben is safe to use with a maximum of 0.1% of the weight of the finished food or 200 - 450 ppm for a variety of foods like coffee extracts, juices, jams, baked goods, dairy products, etc .
- Results or Outcomes : The compound has been used successfully as a food preservative, extending the shelf life of many food products .
Application 3: Cosmetic Preservative
- Summary of the Application : Propyl paraben is used as a preservative in many water-based cosmetics, such as creams, lotions, shampoos, and bath products .
- Methods of Application or Experimental Procedures : The compound is added to cosmetic products during the manufacturing process to prevent the growth of bacteria and mold, thereby extending the shelf life of the product .
- Results or Outcomes : The use of propyl paraben in cosmetics has been deemed safe by the European Union Scientific Committee on Consumer Safety, as long as the sum of their concentrations does not exceed 0.19% .
Application 4: Medicinal Application
- Summary of the Application : The compound has some medicinal application as it has been used in pills, syrups, eyewashes, weight gain drinks . Recently, it has been discovered to have anticonvulsant activities suggesting it may be useful in the development of anticonvulsant medicine .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific medicinal use. For example, in pills and syrups, it might be used as a preservative or as an active ingredient .
- Results or Outcomes : The outcomes would also depend on the specific medicinal use. For example, in the case of anticonvulsant activities, it could potentially help in the treatment of conditions like epilepsy .
Application 5: Antimicrobial Efficacy
- Summary of the Application : A recent study has shown that combining Plasma-Activated Water (PAW) with Propyl paraben can increase antimicrobial efficacy for fresh produce sanitation .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific use. In this case, it involves the combination of PAW with Propyl paraben .
- Results or Outcomes : The combination of PAW with Propyl paraben showed increased antimicrobial efficacy, making it potentially useful for fresh produce sanitation .
Application 6: Nonlinear Optical Applications
- Summary of the Application : Propyl-p-hydroxybenzoate, also known as propyl paraben, has potential applications as detectors, frequency multipliers, optical switches, etc .
- Methods of Application or Experimental Procedures : The single crystal of propyl-p-hydroxybenzoate was synthesized using a slow evaporation solution growth technique . Information about the crystal structure like unit cell parameters and crystal system was determined by powder X-ray diffraction studies .
- Results or Outcomes : The compound showed excellent nonlinear optical properties due to the delocalization of π-electrons present in the benzene ring . The photoluminescence property is enhanced due to the presence of the carbonyl group .
Safety And Hazards
Propyl Red may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of it properly . In case of inhalation or contact with skin or eyes, it is recommended to move to fresh air, wash off with soap and plenty of water, and seek medical attention .
properties
IUPAC Name |
2-[[4-(dipropylamino)phenyl]diazenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-3-13-22(14-4-2)16-11-9-15(10-12-16)20-21-18-8-6-5-7-17(18)19(23)24/h5-12H,3-4,13-14H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIDWKDFORMMDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062570 | |
Record name | Benzoic acid, 2-[[4-(dipropylamino)phenyl]azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl red | |
CAS RN |
2641-01-2 | |
Record name | 2-[2-[4-(Dipropylamino)phenyl]diazenyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2641-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl red | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002641012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl red | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-[2-[4-(dipropylamino)phenyl]diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-[[4-(dipropylamino)phenyl]azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-dipropylaminophenylazo)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYL RED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/792YD7R7PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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